

Technical Guide: Physicochemical Properties of 2,3,5-Trifluorobenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,5-Trifluorobenzyl alcohol*

Cat. No.: B1306048

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of **2,3,5-Trifluorobenzyl alcohol** (CAS No. 67640-33-9), a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this guide presents predicted values for its boiling point and density. Additionally, a representative experimental protocol for the synthesis of fluorinated benzyl alcohols is detailed, alongside a workflow visualization to aid in laboratory applications.

Core Physical Properties

The physical characteristics of **2,3,5-Trifluorobenzyl alcohol** are crucial for its handling, reaction setup, and purification. The following table summarizes the predicted boiling point and density for this compound.

Physical Property	Predicted Value
Boiling Point	$183.7 \pm 35.0 \text{ }^{\circ}\text{C}$ ^[1]
Density	$1.398 \pm 0.06 \text{ g/cm}^3$ ^[1]

Note: These values are computationally predicted and have not been experimentally verified. For comparison, the experimentally determined boiling point of the related isomer, 2,4,5-Trifluorobenzyl alcohol, is 201-204 °C, and its density is 1.4 g/mL at 25 °C.

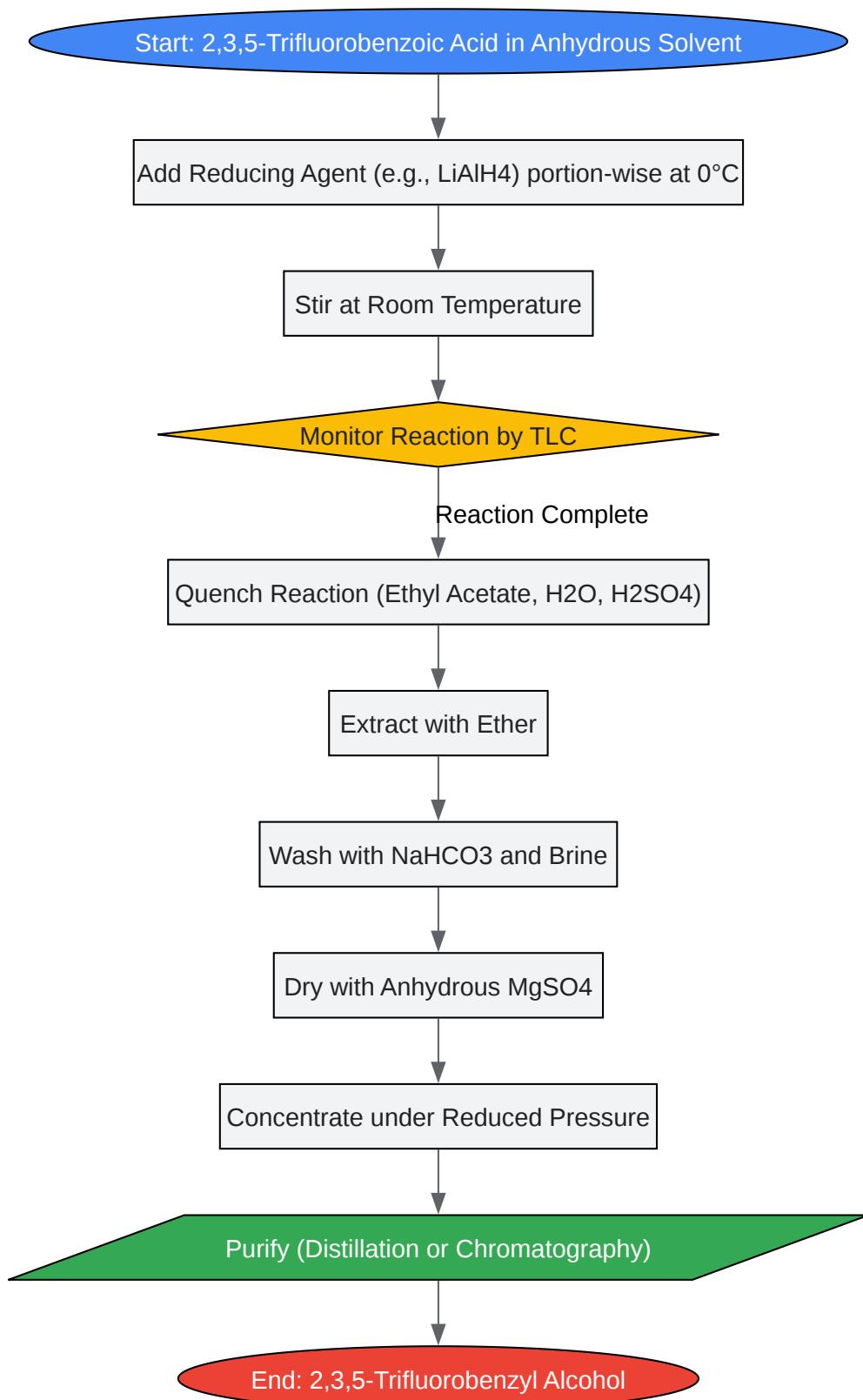
Experimental Protocols: Synthesis of Fluorinated Benzyl Alcohols

While a specific experimental protocol for the determination of the physical properties of **2,3,5-Trifluorobenzyl alcohol** is not readily available in the literature, a common method for the synthesis of fluorinated benzyl alcohols involves the reduction of the corresponding fluorinated benzoic acid. The following is a representative protocol adapted from the synthesis of related compounds.

Objective: To synthesize a fluorinated benzyl alcohol via the reduction of a fluorinated benzoic acid.

Materials:

- Fluorinated benzoic acid (e.g., 2,3,5-Trifluorobenzoic acid)
- Reducing agent (e.g., Lithium aluminum hydride (LiAlH_4) or Sodium borohydride (NaBH_4))
- Anhydrous ether or Tetrahydrofuran (THF)
- Ethyl acetate
- 10% Sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)


Procedure:

- **Reaction Setup:** In a dry, nitrogen-flushed round-bottom flask, a solution of the fluorinated benzoic acid in an anhydrous solvent (e.g., THF) is prepared.

- **Addition of Reducing Agent:** The flask is cooled in an ice bath, and the reducing agent (e.g., LiAlH_4) is added portion-wise with stirring. The reaction is highly exothermic and should be controlled carefully.
- **Reaction Monitoring:** The reaction mixture is allowed to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and a 10% sulfuric acid solution to neutralize the excess reducing agent.
- **Extraction:** The aqueous layer is extracted multiple times with ether. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude fluorinated benzyl alcohol.
- **Purification:** The crude product can be further purified by distillation or column chromatography to obtain the pure alcohol.

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a fluorinated benzyl alcohol from its corresponding benzoic acid.

[Click to download full resolution via product page](#)

Synthesis of 2,3,5-Trifluorobenzyl Alcohol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5-Trifluorobenzyl alcohol | 67640-33-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,3,5-Trifluorobenzyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306048#2-3-5-trifluorobenzyl-alcohol-physical-properties-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com